4-Bromo-1H-indol-5-amine
Description
General Significance of Indole (B1671886) and Bromoindole Scaffolds in Chemical Sciences
The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal and synthetic chemistry. ijpsr.comresearchgate.netderpharmachemica.com This structural motif is present in a vast array of natural products and synthetic compounds that exhibit significant biological activities. derpharmachemica.comnih.govbohrium.com The versatility of the indole ring allows for functionalization at various positions, leading to a wide diversity of derivatives. numberanalytics.com
Bromoindoles, a sub-class of indoles, have garnered particular attention. The introduction of a bromine atom to the indole scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy. mdpi.com Marine organisms are a rich source of bromoindoles, which have demonstrated a range of activities, including anti-inflammatory and cytotoxic effects. mdpi.commdpi.com In medicinal chemistry, bromoindole derivatives are explored for their potential as anticancer, antibacterial, and anti-inflammatory agents. nih.gov
Contextualization of 4-Bromo-1H-indol-5-amine within Advanced Indole Chemistry
Within the broad field of indole chemistry, this compound represents a specific and valuable building block. Its structure, featuring both a bromine atom and an amine group on the benzene portion of the indole ring, offers multiple points for chemical modification. This di-substitution pattern allows for the synthesis of complex, polyfunctionalized indole derivatives that are not easily accessible through other routes. derpharmachemica.com
Advanced synthetic methods, such as transition metal-catalyzed cross-coupling reactions and C-H activation, are increasingly employed to elaborate the indole core. numberanalytics.com The presence of the bromine atom in this compound makes it an ideal substrate for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents at the 4-position. numberanalytics.com The amine group at the 5-position can be readily acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions.
Research Landscape and Emerging Trends Pertaining to this compound
The research landscape for this compound is expanding, driven by its potential as a key intermediate in the synthesis of biologically active molecules. A significant trend is its use in the development of targeted therapies, particularly in oncology. For instance, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold has been identified as a promising skeleton for the development of pan-HER inhibitors, which are crucial in cancer treatment. researchgate.netnih.gov
Emerging trends also point towards the use of this compound in the synthesis of novel heterocyclic systems. The unique arrangement of its functional groups facilitates intramolecular cyclization reactions, leading to the formation of fused-ring structures with potential pharmacological applications.
Scope and Objectives of Academic Research on this compound
The primary objectives of academic research on this compound are multifaceted and include:
Development of Novel Synthetic Methodologies: Researchers are focused on creating efficient and regioselective methods for the synthesis of this compound itself, as well as for its subsequent derivatization.
Exploration of Chemical Reactivity: A key objective is to fully understand and exploit the reactivity of the bromine and amine functionalities to access a diverse range of new chemical entities.
Synthesis of Biologically Active Compounds: A major driving force is the use of this compound as a starting material for the synthesis of compounds with potential therapeutic applications, particularly in areas like cancer and infectious diseases. nih.gov
Structure-Activity Relationship (SAR) Studies: Researchers aim to systematically modify the structure of this compound derivatives and evaluate their biological activity to understand the key structural features required for potency and selectivity.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | cymitquimica.com |
| Molecular Weight | 211.0586 g/mol | cymitquimica.com |
| CAS Number | 176713-32-9 | cymitquimica.combldpharm.com |
| Physical State | Solid | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSDPBTUKCMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Bromo 1h Indol 5 Amine and Its Derivatives
Retrosynthetic Analysis for the 4-Bromo-1H-indol-5-amine Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. scribd.com For the this compound scaffold, a primary disconnection can be made at the C-N bond of the amine group and the C-Br bond. This suggests that the synthesis could begin with a pre-functionalized indole (B1671886) core.
A plausible retrosynthetic pathway for this compound starts with the disconnection of the amine and bromide functionalities, leading back to a simpler indole precursor. A common strategy involves the introduction of a nitro group, which can later be reduced to an amine. Therefore, a key intermediate would be 4-bromo-5-nitro-1H-indole. This intermediate can be further disconnected to 5-nitro-1H-indole, which would then undergo regioselective bromination at the C-4 position. The synthesis of 5-nitro-1H-indole itself can be achieved from indole through nitration.
An alternative approach involves starting with a substituted aniline (B41778). For instance, a suitably substituted aniline derivative can be used to construct the indole ring through methods like the Fischer, Bischler, or Reissert indole syntheses.
Classical and Modern Approaches to Indole Core Functionalization at Positions 4 and 5
The functionalization of the indole core, particularly at the C4 and C5 positions, is crucial for synthesizing a variety of derivatives. The inherent reactivity of the indole ring, being an electron-rich heterocycle, typically favors electrophilic substitution at the C3 position. However, with the C3 position blocked or through the use of directing groups, functionalization at other positions becomes feasible.
Regioselective Bromination Strategies for Indole Derivatives
Achieving regioselective bromination at the C4 position of the indole ring is a synthetic challenge due to the intrinsic reactivity of other positions. rsc.org Direct bromination of indole often leads to a mixture of products. However, by employing specific strategies, the desired C4-bromo isomer can be obtained.
One common method involves the use of a directing group at the N1 or C3 position of the indole. For example, an N-sulfonyl protecting group can direct bromination to the C3 position, and subsequent rearrangement can lead to the C4-bromo derivative. Another approach is to use a bulky substituent at the C3 position, which can sterically hinder attack at other positions and favor bromination at C4. wuxiapptec.com
Recent advancements have also explored the use of specific brominating agents and reaction conditions to achieve high regioselectivity. For instance, N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) can be used for the controlled bromination of certain indole derivatives. vulcanchem.com
Amination Reactions at the Indole C-5 Position
The introduction of an amino group at the C5 position of the indole ring can be accomplished through several methods. A traditional approach is the nitration of the indole at the C5 position, followed by reduction of the nitro group to an amine. This method is widely used but can sometimes suffer from harsh reaction conditions and the formation of side products.
More modern approaches include transition metal-catalyzed amination reactions. For example, palladium-catalyzed Buchwald-Hartwig amination allows for the direct coupling of an amine with a C5-halogenated indole derivative. beilstein-journals.org This method offers high efficiency and functional group tolerance. Another innovative approach is the electrochemical C(sp3)–H amination, which has been demonstrated for alkyl-substituted indoles and could potentially be adapted for direct amination at the C5 position under specific conditions. rsc.org
Synthesis of Advanced this compound Analogs and Precursors
The synthesis of advanced analogs of this compound involves further functionalization of the core structure. This can include modifications at the indole nitrogen, manipulation of the bromine atom, or introduction of other substituents on the ring.
Strategies for Nitrogen Atom Functionalization (e.g., N-substitution)
The nitrogen atom of the indole ring can be readily functionalized through various N-substitution reactions. Alkylation, acylation, and sulfonylation are common transformations that can be performed on the N-H of the indole. These modifications can be used to introduce a wide range of substituents, which can modulate the biological activity of the resulting compounds.
For example, the N-alkylation of a 6-bromoindole (B116670) derivative with bromoacetic ester has been used as a key step in the synthesis of bCSE inhibitors. nih.gov Similarly, the introduction of an oxane-carbonyl group at the nitrogen of a dihydro-indol-5-amine has been explored. smolecule.com
Bromine Atom Manipulation via Cross-Coupling Reactions (e.g., C-Br activation)
The bromine atom at the C4 position serves as a versatile handle for further functionalization through various cross-coupling reactions. The C-Br bond can be activated by transition metal catalysts, such as palladium, to form new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by reacting the 4-bromoindole (B15604) with a boronic acid or ester in the presence of a palladium catalyst. rsc.orgnobelprize.org This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position. Similarly, the Heck reaction can be used to introduce alkenyl groups. nobelprize.org
The Buchwald-Hartwig amination, as mentioned earlier, can also be used to replace the bromine atom with an amine, providing access to 4-aminoindole (B1269813) derivatives. nih.govacs.org These cross-coupling reactions significantly expand the diversity of compounds that can be synthesized from the this compound scaffold.
Data Tables
Table 1: Regioselective Bromination of Indole Derivatives
| Starting Material | Brominating Agent | Solvent | Position of Bromination | Reference |
|---|---|---|---|---|
| 3-Acetyl-5-hydroxyindole | Br₂ | Not specified | C6 | wuxiapptec.com |
| Indole-2-carboxylic acid | N-Bromosuccinimide (NBS) | DMF | C4 | vulcanchem.com |
Table 2: C-N Cross-Coupling Reactions for Amination
| Indole Substrate | Amine Source | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Bromoindole | N-carbamate piperazine | Palladium | Cross-coupling | nih.gov |
| 2,3-Dimethylindoles with C5-halogen | Carbonyl sulfamate | None (Electrochemical) | C(sp3)–H amination | rsc.org |
Table 3: C-Br Manipulation via Cross-Coupling Reactions
| Bromoindole Substrate | Coupling Partner | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Bromoindole | N-carbamate piperazine | Palladium | C-N Cross-coupling | nih.gov |
| 4-Amido-7-bromo-1H-indazole | (Hetero)aryl boronic acids | Palladium | Suzuki-Miyaura | rsc.org |
Formation of Condensed Ring Systems Incorporating the this compound Moiety
The unique arrangement of a nucleophilic amino group ortho to the indole's pyrrole (B145914) ring nitrogen in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. This diamine-like functionality allows for annulation reactions to build additional rings onto the indole core.
Synthesis of Pyrimido[5,4-e]indoles:
The fusion of a pyrimidine (B1678525) ring to the indole core results in pyrimidoindoles, a class of compounds investigated for various pharmacological activities. The synthesis of the pyrimido[5,4-b]indole ring system can be achieved through the reaction of appropriately substituted indoles with reagents that provide the necessary carbon and nitrogen atoms for the new ring. acs.orgresearchgate.net For instance, a common strategy involves the condensation of an aminoindole with a compound like guanidine (B92328) hydrochloride.
In the case of this compound, a plausible approach involves its reaction with a suitable one-carbon (C1) and two-nitrogen (N-C-N) synthon. For example, a copper-catalyzed cascade reaction between a halo-indole derivative and guanidine hydrochloride can yield the corresponding 2-aminopyrimido[5,4-b]indole. researchgate.net This methodology suggests that this compound could be effectively used to synthesize 7-bromo-2-amino-5H-pyrimido[5,4-b]indole, where the bromine atom remains as a key substituent for further functionalization. The reaction proceeds via an initial condensation followed by an intramolecular cyclization.
Synthesis of Pyrrolo[2,3-g]quinoxalines:
Quinoxalines are another important class of nitrogen-containing heterocycles. The standard method for their synthesis involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. The this compound molecule can be regarded as a heterocyclic analogue of an ortho-diamine, making it a suitable starting material for forming a fused quinoxaline (B1680401) ring.
The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, under acidic or thermal conditions would lead to the formation of a 7-bromo-1H-pyrrolo[2,3-g]quinoxaline system. This condensation is typically straightforward and provides a direct route to these complex polycyclic structures. The resulting tricyclic system is of interest in materials science and as a scaffold for biologically active molecules. nih.govmdpi.com
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. orientjchem.org These principles are increasingly important in the synthesis of complex pharmaceutical intermediates and heterocyclic compounds. researchgate.net
One-Pot and Multicomponent Reactions: A key strategy in green synthesis is the use of one-pot or multicomponent reactions (MCRs), which combine multiple synthetic steps into a single operation without isolating intermediates. irjmets.comjournalijar.com This approach reduces solvent usage, energy consumption, and waste generation. rsc.org For example, the synthesis of pyrimido[4,5-b]indoles has been achieved via a four-component reaction using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide as the sole nitrogen source under transition-metal-free conditions. Applying such a strategy to derivatives of this compound could offer a more sustainable route to complex fused systems.
Use of Environmentally Benign Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a fundamental aspect of green chemistry. orientjchem.orgrsc.org The Pictet-Spengler reaction, a classic method for forming fused heterocycles, has been adapted to use environmentally benign catalysts and solvents. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines can be catalyzed by p-dodecylbenzenesulfonic acid (p-DBSA) in mild solvents like ethanol at room temperature. dntb.gov.ua Similarly, copper-catalyzed indole syntheses have been successfully performed in renewable solvents like 2-MeTHF and ethyl acetate, eliminating the need for dipolar aprotic solvents and simplifying workup procedures. acs.org These methodologies could be adapted for the synthesis of this compound derivatives.
Catalyst-Free and Alternative Energy Sources: Developing catalyst-free reactions or using alternative energy sources like microwave irradiation can significantly enhance the environmental profile of a synthesis. researchgate.netorganic-chemistry.org Microwave-assisted organic synthesis often leads to shorter reaction times, higher yields, and cleaner reactions. Solid-state reactions under microwave irradiation have been used for the synthesis of 2-arylindoles, providing an environmentally friendly alternative to conventional heating. organic-chemistry.org Exploring such conditions for the cyclization and functionalization reactions of this compound could lead to more sustainable manufacturing processes.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Bromo 1h Indol 5 Amine and Its Conjugates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.
For 4-Bromo-1H-indol-5-amine, the ¹H NMR spectrum is expected to show distinct signals for each proton on the indole (B1671886) core. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom. Protons on the aromatic ring will appear in the downfield region, typically between 6.5 and 8.0 ppm. rsc.orgrsc.org The indole N-H proton usually appears as a broad singlet at a significantly downfield shift (>10 ppm). rsc.org
The ¹³C NMR spectrum provides complementary information, with carbon atoms bonded to electronegative atoms (N, Br) showing characteristic shifts. The carbon atom attached to the bromine (C4) is expected to be significantly shifted compared to unsubstituted indole. rsc.org
In conjugates of this compound, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for determining stereochemistry and preferred conformations by analyzing through-space interactions between protons.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.0 | - | Broad Singlet | - |
| H2 | ~7.25 | ~125.0 | Triplet | J ≈ 2.5 |
| H3 | ~6.40 | ~102.0 | Triplet | J ≈ 2.5 |
| C4 | - | ~115.0 | - | - |
| H5 (NH₂) | ~5.0 | - | Broad Singlet | - |
| C5 | - | ~135.0 | - | - |
| H6 | ~6.80 | ~114.0 | Doublet | J ≈ 8.5 |
| H7 | ~7.20 | ~123.0 | Doublet | J ≈ 8.5 |
| C7a | - | ~128.0 | - | - |
| C3a | - | ~129.5 | - | - |
| C2 | - | ~125.0 | - | - |
| C3 | - | ~102.0 | - | - |
| C6 | - | ~114.0 | - | - |
| C7 | - | ~123.0 | - | - |
Note: These are estimated values based on data from related indole structures. Actual experimental values may vary.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular formula and investigating the fragmentation patterns of a compound. uni-rostock.denih.gov HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy (to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental composition. savemyexams.com
For this compound (C₈H₇BrN₂), HRMS would confirm the calculated monoisotopic mass of 210.9847 u. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Analysis of the fragmentation pathways under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can further corroborate the structure. Plausible fragmentation of the this compound molecular ion would involve the loss of bromine, HCN, or cleavage of the pyrrole (B145914) ring, providing further structural evidence.
Interactive Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z (C₈H₇BrN₂) | Description |
| [M(⁷⁹Br)]⁺ | 210.9847 | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)]⁺ | 212.9826 | Molecular ion with ⁸¹Br |
| [M-HCN]⁺ | 183.9791 | Loss of hydrogen cyanide from the pyrrole ring |
| [M-Br]⁺ | 131.0609 | Loss of the bromine atom |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms.
While a specific crystal structure for this compound is not publicly available, analysis of related bromo-indole structures provides insight into the expected findings. researchgate.net The analysis would confirm the planarity of the bicyclic indole ring system. Key structural parameters, such as the C-Br bond length (typically ~1.90 Å) and the C-N bond lengths within the ring, would be precisely determined. researchgate.net
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions. For this compound, strong hydrogen bonds are expected, particularly involving the N-H of the indole ring and the -NH₂ group of an adjacent molecule. These interactions play a crucial role in the stability of the crystal structure. nih.gov
Interactive Table 3: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Expected Finding |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c nih.gov |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-Br ≈ 1.90 Å, Aromatic C-C ≈ 1.39 Å |
| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around each atom. |
| Torsion Angles | The angle between planes through two sets of three atoms. | Confirms the planarity of the indole ring. |
| Intermolecular Interactions | Non-covalent forces between molecules. | N-H···N hydrogen bonding, π-π stacking. nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying molecular interactions like hydrogen bonding. mdpi.comworldscientific.com
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations are particularly informative. The indole N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹, while the amine (-NH₂) group will show two bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. mdpi.com
Other significant vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching in the 1450-1600 cm⁻¹ region, and the C-N stretching band. rsc.org The C-Br stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. Raman spectroscopy provides complementary information, especially for the non-polar C=C and C-Br bonds.
Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3450 | N-H Stretch | Indole N-H |
| ~3300-3400 | N-H Stretches (asymmetric & symmetric) | Amine -NH₂ |
| ~3050-3150 | C-H Stretch | Aromatic C-H |
| ~1580, 1470 | C=C Stretch | Aromatic Ring |
| ~1340 | C-N Stretch | Aromatic Amine |
| ~550 | C-Br Stretch | Aryl Bromide |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Patterns
Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like the indole ring. The indole chromophore is known to be highly sensitive to its environment and the nature of its substituents. iisertirupati.ac.in
The UV-Vis spectrum of indole exhibits characteristic absorption bands corresponding to π → π* transitions. Substitution on the indole ring can cause shifts in the absorption maxima (λ_max). Research has shown that substitution at the 4-position of the indole ring is particularly effective at tuning the electronic transition energy. nih.gov
In this compound, both the bromo and amino groups act as auxochromes, modifying the absorption spectrum compared to unsubstituted indole. The electron-donating amino group is expected to cause a significant bathochromic (red) shift in λ_max. The bromine atom has a combined effect (inductive withdrawal, resonance donation) that will also modulate the electronic transitions. core.ac.uk The resulting spectrum will reflect the combined electronic influence of these two substituents on the indole π-system, leading to absorption at longer wavelengths than parent indole. nih.gov
Interactive Table 5: Comparison of UV-Vis Absorption Maxima (λ_max)
| Compound | Solvent | λ_max (nm) | Reference |
| Indole | Cyclohexane | ~287 | core.ac.uk |
| 5-Bromoindole | Cyclohexane | ~294 | core.ac.uk |
| This compound | - | Predicted > 295 nm | Based on substituent effects nih.gov |
Theoretical and Computational Chemistry Studies on 4 Bromo 1h Indol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometric parameters of molecules. For bromo-indole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.net
These calculations provide optimized bond lengths, bond angles, and dihedral angles. For instance, in related brominated indole (B1671886) structures, the indole ring system is typically found to be planar. The optimized geometry is the foundation for further calculations, such as determining electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial parameter, as a smaller gap often suggests higher chemical reactivity. researchgate.net DFT studies on similar aromatic amines and bromo-substituted heterocycles confirm that these calculations can accurately predict reactive sites, with the bromine at C4 and the amine at C5 being key locations for electrophilic and nucleophilic interactions, respectively. researchgate.net
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for Indole-like Structures Note: This table is illustrative, based on typical values for related indole structures as specific experimental data for the title compound is not available.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C4-Br Bond Length | ~1.90 Å | B3LYP/6-311G(d,p) |
| C5-N Bond Length | ~1.40 Å | B3LYP/6-311G(d,p) |
| N-H Bond Length | ~1.01 Å | B3LYP/6-311G(d,p) |
| C4-C5-N Bond Angle | ~121° | B3LYP/6-311G(d,p) |
| Indole Ring Dihedral | ~0° (Planar) | B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a dynamic view of their behavior. gardp.orgacs.org For a molecule like 4-Bromo-1H-indol-5-amine, MD simulations can explore its conformational landscape—the different shapes the molecule can adopt—and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov
Simulations can be run in explicit solvent (e.g., water) to mimic physiological conditions. acs.org Key intermolecular interactions that can be studied include hydrogen bonds formed by the amine (-NH2) and indole N-H groups, as well as van der Waals forces. nih.govdovepress.com By analyzing the simulation trajectory, researchers can identify the most stable conformations and the nature of the non-covalent interactions that stabilize them. For example, MD simulations can reveal how the bromine and amine substituents influence the molecule's interaction with a protein's binding pocket, identifying key amino acid residues that form hydrogen bonds or other stabilizing contacts. acs.orgnih.gov This information is invaluable for understanding how the molecule might bind to a biological target.
Table 2: Key Intermolecular Interactions Analyzed via MD Simulations
| Interaction Type | Potential Donors/Acceptors on Compound | Potential Interacting Partners |
|---|---|---|
| Hydrogen Bonding | Indole N-H, Amine -NH2 | Water, Protein backbone (C=O), Protein side chains (e.g., Asp, Glu, Ser) |
| Halogen Bonding | C4-Br | Nucleophilic atoms (e.g., Oxygen, Nitrogen) |
| π-π Stacking | Indole Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| van der Waals | Entire Molecule | All surrounding atoms |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies Applied to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are computational strategies essential for modern drug discovery. gardp.orgnih.gov
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For derivatives of this compound, a 3D-QSAR study might analyze how different substituents on the indole ring or amine group affect a specific biological outcome (e.g., enzyme inhibition). mdpi.comnih.gov Studies on related indole derivatives have shown that substitutions at the C5 position, such as with a bromine atom, can significantly enhance potency. mdpi.com CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods that generate contour maps, visually indicating where steric bulk, electrostatic charge, or hydrophobic properties might be increased or decreased to improve activity. mdpi.comresearchgate.net
SBDD utilizes the 3D structure of a biological target, typically a protein, to design and optimize ligands. gardp.orgthermofisher.com If this compound is identified as a hit compound, molecular docking simulations can be used to predict its binding mode within the target's active site. acs.orgresearchgate.net These simulations calculate the most favorable orientation of the ligand and score the strength of the interaction. gardp.org The results can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, docking might reveal an empty hydrophobic pocket near the bromine atom, suggesting that adding a larger, non-polar group at that position could enhance binding. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netresearchgate.net These theoretical predictions are then compared with experimental spectra for validation of the computational model and structural confirmation. researchgate.net
For this compound, DFT calculations can be used to compute the 1H and 13C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net While discrepancies can occur, especially for atoms bonded to heavy elements like bromine, the correlation between calculated and experimental shifts is often strong, aiding in the correct assignment of spectral peaks. researchgate.net Similarly, theoretical IR spectra can be calculated, showing the vibrational frequencies and intensities of different functional groups. These calculated frequencies are typically scaled by a factor to better match experimental values, helping to interpret complex experimental spectra. researchgate.net
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative) Note: This table demonstrates the principle of comparing calculated vs. experimental data. Specific experimental values for the title compound are required for a direct comparison.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| 13C NMR (C4-Br) | ~115 ppm | TBD |
| 1H NMR (Amine -NH2) | ~3.5 ppm | TBD |
| IR Freq. (N-H stretch) | ~3400-3500 cm-1 (scaled) | TBD |
| UV-Vis λmax | ~280-300 nm (in solvent) | TBD |
Investigation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. DFT calculations are used to map the potential energy surface of a reaction, calculating the energy changes as reactants are converted into products. acs.orgresearchgate.net
For reactions involving this compound, such as electrophilic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), or cyclization, computational modeling can determine the activation energy (the energy barrier of the transition state). rsc.org This helps predict the feasibility and rate of a reaction under different conditions. For example, in a palladium-catalyzed cross-coupling reaction at the C4-Br position, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step of the catalytic cycle. This mechanistic insight is crucial for optimizing reaction conditions to improve yield and selectivity. rsc.org
Reactivity and Organic Transformations of 4 Bromo 1h Indol 5 Amine
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in
In 4-Bromo-1H-indol-5-amine, the directing effects of the substituents must be considered. The 5-amino group is a powerful activating group and is ortho-, para- directing. The 4-bromo substituent is deactivating due to its inductive electron-withdrawing effect (-I) but is also ortho-, para- directing because of resonance electron donation (+M).
The combined influence of these groups enhances the nucleophilicity of the indole ring. The primary site of electrophilic attack remains the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic carbon in the indole system. acs.org However, the strong activation by the C5-amino group also increases the electron density at the C6 position (ortho to the amine), making it a potential site for substitution, especially if the C3 position is blocked. Computational studies on related aminoindoles support the high reactivity of the pyrrole ring carbons. acs.org For instance, bromination of 1H-indol-5-amine with reagents like N-bromosuccinimide (NBS) is directed by the amine group to the C4 and C7 positions. In the case of this compound, further substitution would be expected to occur at other activated positions like C3 or C6, depending on the specific electrophile and reaction conditions.
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group at the C5 position is a key nucleophilic center in the molecule. It can readily participate in a variety of standard amine reactions, including acylation, alkylation, and diazotization.
Acylation and Alkylation: The amine can react with acylating agents (e.g., acid chlorides, anhydrides) to form amides or with alkylating agents to form secondary or tertiary amines. nih.gov These reactions are fundamental for introducing new functional groups or for protecting the amine during subsequent transformations. For example, acetylation of the related 7-bromoindolin-5-amine is a known transformation.
Diazotization: The 5-amino group can be converted to a diazonium salt using reagents like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. d-nb.info This diazonium intermediate is highly versatile and can be used to introduce a wide range of substituents through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN) or other transformations. Studies on the parent 1H-indol-5-ylamine show its conversion to a diazonium salt, which is then used to synthesize azo dyes. researchgate.net
Condensation and Cyclization: The nucleophilic amine is crucial for constructing fused heterocyclic systems. A significant example is its use in the synthesis of quinazoline (B50416) derivatives. Research has shown that an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold can be synthesized, highlighting a reaction where the 5-amino group attacks an appropriate electrophile to form the quinazoline ring. researchgate.netnih.gov This transformation underscores the amine's role as a key nucleophile in building complex, biologically relevant molecules.
Transition Metal-Catalyzed Coupling Reactions at the Bromo-Substituted Position
The bromine atom at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This functionality is pivotal for the diversification of the indole scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.org While specific examples for this compound are not detailed in the provided results, the reaction is widely applied to bromoindoles and related ortho-bromoanilines. rsc.org The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, including the unprotected amine and the indole N-H. rsc.org This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position. acs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles This table presents generalized conditions based on reactions with similar substrates.
| Catalyst | Base | Solvent | Temperature | Typical Yield | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695)/Water | 100 °C (Microwave) | Good to Excellent | acs.org |
| Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane/Water | 80-100 °C | Moderate to Good | acs.org |
| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 100 °C | Good | rsc.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. rsc.org This reaction is particularly useful for synthesizing arylamines from this compound. A key advantage is that conditions have been developed that are selective for the aryl bromide, leaving the unprotected indole N-H and the existing C5-amino group intact. acs.org Studies have successfully demonstrated the Buchwald-Hartwig amination on unprotected bromoindoles and even on more complex systems like halotryptophans in aqueous media. rsc.org This reaction allows for the coupling of a wide variety of primary and secondary amines, including anilines and alkylamines, at the C4 position. rsc.orgchemrxiv.org For instance, N-Boc-5-bromoindole can undergo Buchwald-Hartwig amination with t-butyl carbamate. medchemexpress.commdpi.com
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for introducing alkynyl moieties onto the indole scaffold at the C4 position. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The Sonogashira coupling has been successfully applied to various bromoindoles and is a cornerstone for creating extended, rigid molecular structures found in materials science and medicinal chemistry. nih.govacs.org One-pot procedures combining Sonogashira coupling with subsequent cyclization steps have been developed to rapidly construct complex indole derivatives. nih.gov
Table 2: Representative Conditions for Sonogashira Coupling of Bromoarenes This table presents generalized conditions based on reactions with similar substrates.
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Ref |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / CH₃CN | Room Temp to 60°C | Moderate to Excellent | nih.gov |
| Pd(OAc)₂ / P(Cy)₃ | Cs₂CO₃ | DMF | 80 °C | Good | acs.org |
| tBuPcPd / CuI | Cs₂CO₃ | DMF | Room Temp | Good | libretexts.org |
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The strategic placement of the amine and bromo groups on the this compound scaffold makes it an ideal precursor for synthesizing polycyclic systems through cyclization and annulation reactions. These reactions often utilize the amine as a nucleophile and the bromine as a leaving group or a handle for a coupling reaction that precedes cyclization.
A prominent example involves the reaction of the 5-amino group with a suitable bifunctional electrophile to construct a new ring. The synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine demonstrates this, where the 5-amino group participates in the formation of the fused quinazoline ring. researchgate.netnih.gov Other studies starting with 1H-indol-5-ylamine have shown its utility in forming various fused heterocycles like thiazoles, oxazepines, and pyridazines through multi-step sequences involving the amine functionality. researchgate.net
Annulation reactions, which build a new aromatic ring onto the existing indole framework, can be achieved through a sequence of cross-coupling followed by intramolecular cyclization. For example, a substituent introduced at the C4-position via a Suzuki or Sonogashira coupling can be designed to contain a functional group that subsequently reacts with the 5-amino group. This strategy allows for the construction of complex, fused systems like indoloquinolines or carbazoles, which are important structural motifs in natural products and pharmaceuticals. acs.orgd-nb.info
Medicinal Chemistry and Biological Activity Investigations of 4 Bromo 1h Indol 5 Amine Derivatives
Design and Synthesis of 4-Bromo-1H-indol-5-amine Analogues as Scaffolds for Bioactive Molecules
The synthesis of molecules based on the this compound scaffold involves strategic chemical modifications to explore and optimize biological activity. The indole (B1671886) core, with its bromine and amine substituents, offers multiple reaction sites for diversification.
A common synthetic approach begins with the bromination of 1H-indol-5-amine. The amine group at the C5 position directs electrophilic brominating agents like N-bromosuccinimide (NBS) to either the C4 or C7 position. Protecting the amine group, for instance through acetylation, can improve the selectivity of this bromination step. Following the successful introduction of the bromine atom at the C4 position, the amine group can be deprotected, yielding the this compound core.
For example, in the synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives, the indole amine is coupled with a quinazoline (B50416) moiety, a scaffold known for its own biological significance. nih.govresearchgate.net This molecular hybridization aims to combine the pharmacophoric features of both parent structures to create novel compounds with enhanced or unique biological profiles. nih.govresearchgate.net
Another synthetic strategy involves the construction of more complex heterocyclic systems fused to the indole ring. These multi-step syntheses often begin with commercially available starting materials and employ various organic reactions, including diazotization, condensation, cyclization, and coupling reactions, to build the desired molecular architecture. d-nb.info For example, 5-bromoindole-2-carboxamides have been synthesized starting from 4-bromoaniline (B143363) through a sequence involving diazotization, condensation with ethyl pyruvate, cyclization, N-benzylation, and finally, amide coupling. d-nb.info
The following table summarizes some of the synthetic strategies employed to generate derivatives from bromo-indole precursors:
| Starting Material | Key Reactions | Resulting Scaffold |
| 1H-indol-5-amine | Acetylation, Bromination (NBS), De-protection | This compound |
| 4-bromoaniline | Diazotization, Reduction, Condensation, Cyclization, N-benzylation, Amide coupling | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides |
| 6-bromoindole (B116670) | N-alkylation with methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | 6-Bromoindole-based thieno[3,2-b]pyrrole derivatives |
| 4-bromo-2-chloropyridine | Buchwald–Hartwig coupling, Suzuki coupling | 1-(2-cyclohexylethyl)-N-(2-phenylpyridin-4-yl)-1H-indol-5-amine derivatives |
Molecular Mechanism of Action Studies of this compound Derivatives
Derivatives of this compound have been investigated for their interactions with various biological targets, leading to a deeper understanding of their potential therapeutic applications.
Enzyme Inhibition Studies (e.g., Kinases, Lyases)
Kinase Inhibition: Several derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Pan-HER Inhibitors: Derivatives of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine have been identified as effective pan-HER inhibitors, targeting multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. nih.govresearchgate.net Notably, subtle structural modifications can switch the mode of inhibition from irreversible to reversible. For instance, compound C5 from a reported study acts as an irreversible inhibitor, while the closely related compound C6 is a potent reversible inhibitor. nih.gov This highlights the sensitivity of the binding interaction to small structural changes. nih.govresearchgate.net
CDK2 Inhibitors: Pyrazolopyrimidine derivatives, which are bioisosteres of purines, have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Some of these compounds, incorporating a bromo-indole moiety, have demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with IC50 values in the nanomolar range. nih.gov
VEGFR-2 Inhibitors: 5-bromoindole-2-carboxylic acid hydrazone derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, an important target in angiogenesis. researchgate.net
Lyase Inhibition: Bromoindole-based compounds have also been explored as inhibitors of bacterial enzymes.
Cystathionine γ-Lyase (CGL) Inhibitors: Derivatives of 6-bromoindole have been developed as inhibitors of bacterial CGL, an enzyme involved in hydrogen sulfide (B99878) (H2S) production, which protects bacteria from oxidative stress. mdpi.com By inhibiting CGL, these compounds can potentiate the activity of conventional antibiotics. mdpi.com
Receptor Ligand Binding and Modulation (e.g., HER family receptors, PPARα/CPT1, Cannabinoid Receptors)
HER Family Receptors: As mentioned in the kinase inhibition section, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives have been shown to bind to and inhibit the kinase activity of HER family receptors. nih.govresearchgate.net This dual role as both a ligand and an enzyme inhibitor is common for kinase-targeted drugs.
Cannabinoid Receptors: The indole scaffold is a well-known pharmacophore for cannabinoid receptor ligands. While specific studies on this compound derivatives are not extensively detailed in the provided context, the general structure-activity relationships (SAR) of indole-based cannabinoid receptor ligands suggest that modifications at various positions of the indole ring, including halogenation, can significantly influence binding affinity for CB1 and CB2 receptors. biomolther.orgnih.govbmglabtech.com For indol-3-yl-methanone derivatives, the substituent at the N1 position of the indole ring is a key determinant of affinity. biomolther.org
The following table provides a summary of the receptor and enzyme targets for bromo-indole derivatives:
| Derivative Class | Target(s) | Biological Effect |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amines | HER family kinases (EGFR, HER2, HER4) | Reversible/Irreversible Inhibition |
| Pyrazolopyrimidine derivatives | CDK2/cyclin A2 | Inhibition |
| 5-bromoindole-2-carboxylic acid hydrazones | VEGFR-2 tyrosine kinase | Inhibition |
| 6-Bromoindole derivatives | Bacterial Cystathionine γ-Lyase (CGL) | Inhibition, Antibiotic potentiation |
| Indole-based compounds | Cannabinoid Receptors (CB1, CB2) | Ligand Binding and Modulation |
DNA/RNA Interactions and G-quadruplex Binding
Certain indole derivatives have been investigated for their ability to interact with nucleic acid structures, particularly G-quadruplexes (G4). These are non-canonical secondary structures found in guanine-rich regions of DNA and RNA, and they are implicated in the regulation of gene expression and other cellular processes.
Substituted 5-nitroindole (B16589) and 5-aminoindole (B14826) derivatives have been shown to bind to the G-quadruplex in the promoter region of the c-Myc oncogene. d-nb.inforesearchgate.net These compounds can down-regulate the expression of c-Myc, leading to cell cycle arrest and induction of apoptosis in cancer cells. d-nb.info NMR studies have revealed that some of these ligands interact with the terminal G-quartets of the G-quadruplex structure. d-nb.info The position of substituents on the indole ring is crucial for this interaction, with the 5-position being particularly important for binding affinity. researchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, several key SAR trends have been observed.
Position of Substituents: The location of substituents on the indole ring is critical. For instance, in the context of G-quadruplex binders, substitution at the 5-position of the indole ring appears to be more favorable for activity than at other positions. researchgate.net
Nature of Substituents: The type of chemical group introduced can dramatically alter the biological profile. In the case of pan-HER inhibitors based on the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold, minor changes to the substituents can switch the inhibition mode from irreversible to reversible. nih.gov
Halogenation: The presence and position of halogen atoms can influence binding affinity and selectivity, potentially through halogen bonding interactions. evitachem.com For tryptamine (B22526) derivatives targeting the 5-HT2A receptor, halogen substitution at the para position of the phenyl ring has a positive effect on binding affinity. biomolther.org
In Vitro Biological Evaluations (excluding clinical data)
The biological effects of this compound derivatives have been extensively evaluated in various in vitro assays.
Anticancer Activity: Many derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. For example, pyrazolopyrimidine derivatives have shown potent activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. nih.gov Similarly, 5-bromoindole-2-carboxylic acid hydrazone derivatives have been shown to inhibit the proliferation of A549 lung cancer cells. researchgate.net
Antimicrobial Activity: Some bromoindole derivatives exhibit promising antimicrobial properties. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have been found to have high antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi, with minimum inhibitory concentrations (MICs) in the sub-micromolar to low micromolar range. d-nb.info
Enzyme Assays: As detailed previously, in vitro enzyme assays have been crucial in identifying the inhibitory potential of these compounds against specific kinases (e.g., HER family, CDK2, VEGFR-2) and other enzymes like bacterial CGL. nih.govresearchgate.netnih.govresearchgate.netmdpi.com
Cell-Based Assays: Beyond simple cytotoxicity, cell-based assays have been used to elucidate the mechanisms of action. These include cell cycle analysis, which has shown that some compounds induce cell cycle arrest, and apoptosis assays, which have confirmed that they can trigger programmed cell death. nih.govd-nb.info Additionally, assays measuring the generation of reactive oxygen species (ROS) have provided further insights into the cellular effects of these molecules. d-nb.info
The following table summarizes the in vitro biological activities of selected bromo-indole derivatives:
| Compound Class | Cell Lines/Bacteria | In Vitro Activity |
| Pyrazolopyrimidine derivatives | MCF-7, HCT-116, HepG-2 | Cytotoxicity, CDK2 Inhibition, Apoptosis Induction |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | Antibacterial Activity (low MICs) |
| 5-bromoindole-2-carboxylic acid hydrazones | A549, HUVECs | Anti-proliferative, Anti-angiogenic |
| 5-Nitro/Aminoindole derivatives | Cancer cell lines | c-Myc Downregulation, Cell Cycle Arrest, ROS Generation |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amines | Cancer cell lines | HER Kinase Inhibition, Anti-proliferative |
Anti-proliferative and Cytotoxic Activity on Cancer Cell Lines (e.g., HUVEC, A549, MCF-7)
Derivatives of bromo-indole have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. In one study, a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , was evaluated for its anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells. nih.govnih.gov The compound inhibited the proliferation of HUVECs and A549 cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.govnih.gov Another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide reported significant anti-proliferative activity against the A549 lung cancer cell line with an IC50 of 14.4 µg/mL and on the HUVEC cell line with an IC50 of 5.6 µg/mL. waocp.org
Furthermore, a series of 3,5-disubstituted pyrazoline derivatives were synthesized and evaluated for their cytotoxic activity. One such derivative, with a 4-bromo substitution on the 3-phenyl ring, showed potent cytotoxic activity against the breast cancer cell line MCF-7 with an IC50 value of 0.09 µM. tandfonline.com This highlights the role of the bromo-indole scaffold in developing potential anti-cancer agents. The anti-proliferative activity of these compounds is often linked to their ability to inhibit angiogenesis and induce apoptosis in cancer cells. nih.govnih.govtandfonline.com
| Compound Name | Cell Line | IC50 |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | 76.3 µg/mL nih.govnih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL nih.govnih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL waocp.org |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL waocp.org |
| 3,5-disubstituted pyrazoline with 4-bromo at the 3-phenyl ring | MCF-7 | 0.09 µM tandfonline.com |
Antimicrobial Activity against Bacterial and Fungal Strains
Indole derivatives, including those with bromine substitutions, are recognized for their broad-spectrum antimicrobial properties. wjbphs.comnih.gov A study on novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties demonstrated significant activity against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, the indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , emerged as a particularly promising antibacterial and antifungal agent. nih.gov
Another research effort synthesized a series of 1,2,3-triazole derivatives linked to 6-bromo-1H-indazole, which were then tested against various bacterial and fungal strains. researchgate.net Several of these compounds showed moderate to good inhibition when compared to standard drugs. researchgate.net The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial pathways. mdpi.com
| Compound Class | Tested Microorganisms | MIC Range |
| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL nih.gov |
| 1,2,3-triazole derivatives with 6-bromo-1H-indazole | Various bacterial and fungal strains | Moderate to good inhibition researchgate.net |
Anti-angiogenic Activity Assessment (Ex-vivo and In vitro)
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. nih.govnih.gov Several bromo-indole derivatives have been investigated for their ability to inhibit this process. An ex-vivo rat aorta ring assay and an in-vitro HUVEC proliferation assay were used to evaluate the anti-angiogenic properties of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide . This compound demonstrated significant anti-angiogenic activity with an IC50 of 56.9 µg/mL in the rat aorta assay. nih.govnih.gov
Similarly, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was assessed using an ex-vivo rat aorta model and showed notable anti-angiogenic effects with an IC50 of 15.4 µg/mL. waocp.org Another compound, 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) , also exhibited potent anti-angiogenic properties in both rat aortic ring (RAR) and chick chorioallantois membrane (CAM) assays. researchgate.net The anti-angiogenic effects of these compounds are often linked to their anti-proliferative and free radical scavenging activities. nih.govnih.govwaocp.org
Antioxidant Activity Evaluation
Many indole derivatives are known for their potent antioxidant activity. nih.gov The antioxidant potential of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide was investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The compound showed significant antioxidant activity with an IC50 of 27.8 µg/mL. nih.govnih.gov
Lipid Metabolism Regulation
Recent studies have explored the role of indole derivatives in regulating lipid metabolism, a key process in conditions like nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net A series of novel indole ethylamine (B1201723) derivatives were designed and synthesized to target Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important regulators of lipid metabolism. nih.govresearchgate.net
One of the synthesized compounds, compound 9 (a novel indole ethylamine derivative), was found to effectively activate PPARα and CPT1a. nih.govresearchgate.net In in vitro studies using oleic acid-induced AML12 cells, this compound significantly reduced intracellular triglyceride accumulation. nih.govresearchgate.net At concentrations of 5, 10, and 20 μM, it lowered triglyceride levels by 28.07%, 37.55%, and 51.33%, respectively, showing greater inhibitory activity than the commercial PPARα agonist fenofibrate. nih.govresearchgate.net This suggests that such dual-target compounds could be promising leads for developing therapies for NAFLD. nih.govresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the binding of a ligand to a protein's active site, providing insights into the mechanism of action. researchgate.net This method has been applied to understand the biological activities of bromo-indole derivatives. For instance, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine and its analogs have been studied as pan-HER inhibitors. researchgate.net Docking studies of these compounds within the EGFRWT and EGFRL858R/T790M binding sites helped to understand their ligand-binding interactions and supported their potential as antitumor agents. researchgate.net
In the context of antimicrobial activity, indole derivatives have been identified as potential inhibitors of the RelSeq (p)ppGpp synthetase/hydrolase, a key enzyme in bacterial stringent response. mdpi.com Molecular docking studies can help in understanding how these compounds bind to the enzyme and can guide the design of more potent inhibitors. mdpi.com Similarly, for anti-inflammatory applications, docking studies of isatin (B1672199) derivatives into the active sites of COX-1 and COX-2 enzymes have shown a correlation between docking scores and in vivo activity, aiding in the development of selective COX-2 inhibitors. nih.gov
Applications of 4 Bromo 1h Indol 5 Amine As a Versatile Chemical Intermediate
Utilization in the Synthesis of Complex Natural Products
While direct, completed total syntheses of natural products originating from 4-Bromo-1H-indol-5-amine are not extensively documented in prominent literature, the utility of closely related bromoindole scaffolds is well-established, highlighting its significant potential. Bromo-substituted indoles are crucial intermediates for accessing complex alkaloid frameworks. For instance, 4-bromoindole (B15604) serves as a key starting material for the synthesis of unnatural bromotryptophan derivatives. bldpharm.com These derivatives are pivotal in creating analogues of complex natural products like the ergot alkaloids, which include rugulovasines. chemsrc.com The synthesis of such alkaloids often involves strategic C-H functionalization or coupling reactions where the bromine atom serves as a reactive handle. bldpharm.comchemsrc.com
Furthermore, synthetic strategies for indoloquinoline natural products, such as cryptolepine, often rely on precursors that could be derived from bromo-indoles. chim.it The inherent reactivity of the indole (B1671886) nucleus, modified by the electronic effects of the bromine and amine substituents, makes this compound a promising precursor for similar complex heterocyclic systems. The amino group can be readily transformed into other functionalities, while the bromine atom is primed for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which are powerful methods for constructing the carbon skeletons of intricate natural products.
Building Block for Advanced Pharmaceutical Intermediates
The development of novel therapeutic agents often relies on key heterocyclic intermediates. While the prompt suggests a link to the anti-HIV drug Lenacapavir, it is important to clarify a point of scientific accuracy. The critical heterocyclic fragment used in the synthesis of Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine , an indazole derivative, not an indole. tandfonline.comacs.orgmdpi.com
However, the closely related isomer, 3-bromo-1H-indol-5-amine, is a precursor to a molecular skeleton of significant pharmaceutical interest. Research has shown that N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine serves as a highly effective framework for the development of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors. tandfonline.comresearchgate.netnih.gov These inhibitors are crucial in cancer therapy.
| Finding | Significance | Citation |
|---|---|---|
| Serves as a molecular skeleton for both reversible and irreversible pan-HER inhibitors. | Offers versatility in drug design, allowing for modulation of binding modes to target different aspects of HER kinase activity. | researchgate.netnih.gov |
| Derivatives show potent inhibitory activity against various HER family members (HER1, HER2, HER4). | Enables the development of broad-spectrum anti-cancer agents targeting multiple oncogenic pathways. | researchgate.netnih.gov |
| Some compounds in the series effectively induce apoptosis (programmed cell death) in cancer cell lines. | Demonstrates a direct cytotoxic effect on tumor cells, a key characteristic of an effective anti-cancer drug. | tandfonline.com |
This application underscores the value of bromo-indol-amine scaffolds as foundational intermediates in medicinal chemistry. The synthesis of these quinazoline-based inhibitors involves coupling the bromo-indol-amine core with a quinazoline (B50416) moiety, showcasing a practical application of this class of compounds in constructing advanced drug candidates. acs.orgmdpi.comresearchgate.netresearchgate.net
Precursor for Advanced Materials Science Applications (e.g., Chemoreceptors)
In the field of materials science, indole-based compounds are increasingly recognized for their potential in creating functional materials, particularly molecular sensors or chemoreceptors. lupinepublishers.com The indole N-H proton is an excellent hydrogen-bond donor, a critical feature for the recognition and binding of anions. lupinepublishers.comacs.org While specific research focusing on this compound as a chemoreceptor is nascent, the principles of sensor design and the proven success of related molecules strongly support its suitability for such applications.
For example, a chemosensor derived from 5-bromoindole-3-carboxaldehyde (B1265535) has been developed for the selective detection of fluoride (B91410) ions and the biogenic amine tryptamine (B22526). lupinepublishers.com The design of such sensors often relies on the integration of a binding site (like the indole) with a signaling unit, where anion binding induces a measurable change, such as a colorimetric or fluorescent response.
The structure of this compound is particularly well-suited for this purpose:
Binding Sites: It possesses two hydrogen-bond donor sites—the indole N-H and the C5-amino group—that can cooperatively bind with anions like fluoride, cyanide, or acetate.
Electronic Tuning: The bromine atom at the C4-position acts as an electron-withdrawing group, which can enhance the acidity and hydrogen-bond donating strength of the adjacent indole N-H proton, potentially leading to stronger and more selective anion binding.
Signaling Integration: The amino group provides a convenient point for chemical modification, allowing for the attachment of various fluorophores or chromophores that can act as signaling subunits.
The synthesis of such chemoreceptors would typically involve the condensation of the amino group of this compound with an aldehyde-functionalized signaling molecule. nih.gov This modular synthesis allows for the creation of a library of potential sensors for various analytical applications in environmental monitoring and biological systems. acs.org
Future Perspectives and Emerging Research Opportunities in 4 Bromo 1h Indol 5 Amine Chemistry
Development of Novel Asymmetric Synthesis Routes
The synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery and development. For a molecule like 4-Bromo-1H-indol-5-amine, which possesses a plane of symmetry, the introduction of chirality through synthetic modification is a key area of future research. The development of novel asymmetric synthesis routes will be crucial to unlock its full potential in creating stereospecific therapeutic agents.
Future research will likely focus on catalytic asymmetric methods to introduce chiral centers into the this compound scaffold. Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue. nih.gov Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective Friedel-Crafts alkylation of other aminoindoles, suggesting a potential strategy for the C7-functionalization of this compound. researchgate.net The development of chiral catalysts that can effectively control the stereochemistry of reactions at the C2, C3, or even the N1 position of the indole (B1671886) ring will be a significant area of investigation.
Another promising approach is the use of chiral auxiliaries. This classic strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgyork.ac.uk For example, chiral auxiliaries have been used in the Strecker synthesis to produce optically pure tryptophan analogues from various indole derivatives. rsc.org Similar strategies could be adapted for the asymmetric synthesis of amino acid derivatives starting from this compound. The table below outlines potential asymmetric synthesis strategies that could be explored.
| Asymmetric Strategy | Potential Application to this compound | Key Research Focus |
| Organocatalytic C-H Functionalization | Enantioselective alkylation or arylation at the C2, C3, or C7 positions. | Development of novel chiral catalysts that can overcome the directing effects of the existing bromo and amino groups. |
| Chiral Auxiliary-Mediated Synthesis | Synthesis of chiral amino acid or alkaloid derivatives. | Design of readily cleavable chiral auxiliaries that are compatible with the reactivity of the bromo-amino-indole core. |
| Transition-Metal Catalyzed Asymmetric Cross-Coupling | Atroposelective synthesis of biaryl compounds by coupling at the bromine or amine position. | Exploration of chiral ligands that can induce axial chirality in the resulting products. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmednexus.orgmdpi.comresearchgate.net For a scaffold like this compound, AI and ML can play a pivotal role in exploring its chemical space and predicting its biological activities.
One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com By generating a virtual library of derivatives of this compound and calculating their physicochemical properties (molecular descriptors), ML algorithms can be trained to predict their biological activity against various targets. youtube.com This in silico screening can help prioritize the synthesis of the most promising compounds, saving time and resources.
| AI/ML Application | Potential Impact on this compound Research | Emerging Trends |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and prioritization of synthetic targets. | Development of more accurate and interpretable QSAR models using deep learning. nih.gov |
| De Novo Drug Design | Generation of novel drug candidates with optimized properties. | Use of generative adversarial networks (GANs) and other advanced generative models. acs.org |
| Virtual Screening | High-throughput screening of large compound libraries against specific biological targets. | Integration of AI with physics-based simulation methods for more accurate binding affinity prediction. |
| ADMET Prediction | Early-stage assessment of the pharmacokinetic and toxicity profiles of potential drug candidates. | Development of predictive models for complex toxicological endpoints. researchgate.net |
Exploration of this compound in Photoredox Catalysis and Electrochemistry
Photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools in organic synthesis, enabling novel transformations under mild reaction conditions. springerprofessional.debsb-muenchen.desigmaaldrich.comusp.br The unique electronic properties of the this compound scaffold make it an intriguing substrate for exploration in these fields.
In photoredox catalysis, visible light is used to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic molecules to generate reactive radical intermediates. usp.br The bromo- and amino-substituted indole ring of this compound can potentially act as either an electron donor or acceptor, depending on the reaction conditions and the photocatalyst used. This opens up possibilities for a wide range of functionalization reactions. For instance, photoredox-mediated C-H functionalization could be employed to introduce new substituents at various positions of the indole ring. researchgate.net Moreover, the bromine atom could be a site for photoredox-catalyzed cross-coupling reactions. Research in this area could lead to the development of novel, light-driven methods for the synthesis of complex indole derivatives. nih.govbeilstein-journals.orgnih.gov
Electrochemistry offers a complementary approach for the synthesis and functionalization of indoles without the need for chemical oxidants or reductants. springerprofessional.debsb-muenchen.dersc.orgxmu.edu.cn The electrochemical oxidation or reduction of this compound could generate reactive intermediates that can undergo a variety of transformations, such as dimerization, cyclization, or reaction with other nucleophiles or electrophiles. The development of electrochemical methods for the selective functionalization of this compound would represent a significant advancement in the sustainable synthesis of valuable indole derivatives.
| Technology | Potential Application | Research Directions |
| Photoredox Catalysis | C-H functionalization, cross-coupling reactions, and cycloadditions. | Exploring the dual role of the bromo and amino groups in directing reactivity and developing novel photocatalytic systems. nih.govchemrxiv.org |
| Electrochemistry | Electrosynthesis of novel indole derivatives and electrochemical polymerization. | Investigating the redox properties of this compound and developing selective electrochemical transformations. springerprofessional.debsb-muenchen.dersc.orgxmu.edu.cnnih.gov |
Interdisciplinary Research with Nanoscience and Advanced Diagnostics
The convergence of chemistry with nanoscience and advanced diagnostics is creating new opportunities for the development of innovative technologies with applications in medicine and beyond. The unique properties of this compound make it a promising candidate for integration into such interdisciplinary research efforts.
In the realm of nanoscience, this compound and its derivatives could be incorporated into nanoparticles to create novel drug delivery systems or diagnostic agents. nih.gov For example, the indole moiety could be used to functionalize the surface of gold or magnetic nanoparticles, enabling targeted delivery to specific cells or tissues. The bromine atom could serve as a handle for further modification or as a contrast agent for imaging applications.
In the field of advanced diagnostics, the development of biosensors based on this compound is a particularly exciting prospect. nih.gov The indole ring is known to interact with various biological molecules, and the specific substitution pattern of this compound could be exploited to create highly selective and sensitive sensors for the detection of specific analytes. For instance, a sensor could be designed where the binding of a target molecule to the indole scaffold results in a measurable change in fluorescence or an electrochemical signal. Such sensors could have applications in medical diagnostics, environmental monitoring, and food safety.
| Interdisciplinary Field | Potential Application of this compound | Key Research Goals |
| Nanoscience | Functionalization of nanoparticles for drug delivery and bioimaging. | Development of stable and biocompatible nanoparticle-indole conjugates with tailored properties. nih.govresearchgate.net |
| Advanced Diagnostics | Development of fluorescent or electrochemical biosensors. | Design of highly selective and sensitive sensor platforms for the detection of specific biomolecules or environmental contaminants. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
